

# Application Notes and Protocols for ST 689 ELISA Kit

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## Compound of Interest

Compound Name: ST 689

Cat. No.: B1176163

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## Introduction

The **ST 689** ELISA (Enzyme-Linked Immunosorbent Assay) kit is a highly sensitive and specific immunoassay designed for the quantitative determination of **ST 689** protein in serum, plasma, and cell culture supernatants. **ST 689** is a novel protein that has been implicated in inflammatory responses and is a key target in drug development for autoimmune diseases. This kit is intended for researchers, scientists, and drug development professionals to accurately measure **ST 689** concentrations and facilitate their research.

## Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for **ST 689** has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **ST 689** present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for **ST 689** is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of **ST 689** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

## Data Presentation

Table 1: Typical Data

The following data is for demonstration purposes only. A new standard curve must be generated for each set of samples assayed.

Standard (pg/mL)	Optical Density (450 nm)
0	0.052
31.25	0.125
62.5	0.201
125	0.354
250	0.687
500	1.254
1000	2.135
2000	3.458

Table 2: Assay Performance

Parameter	Specification
Assay Range	31.25 pg/mL - 2000 pg/mL
Sensitivity	< 10 pg/mL
Specificity	Human ST 689. No significant cross-reactivity or interference with related proteins observed.
Precision (Intra-Assay)	CV < 8%
Precision (Inter-Assay)	CV < 10%

## Experimental Protocols

### Sample Collection and Storage

Proper sample collection and storage are crucial for accurate results.

- Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at  $\leq -20^{\circ}\text{C}$ . Avoid repeated freeze-thaw cycles.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at  $\leq -20^{\circ}\text{C}$ . Avoid repeated freeze-thaw cycles.
- Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 1500 rpm at  $4^{\circ}\text{C}$  and assay immediately or aliquot and store samples at  $\leq -80^{\circ}\text{C}$ .<sup>[1]</sup> Avoid repeated freeze-thaw cycles.

## Reagent Preparation

Bring all reagents to room temperature before use.

- 1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to prepare 1X Wash Buffer.
- Standard: Reconstitute the lyophilized **ST 689** standard with 1.0 mL of Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Standard Diluent.
- 1X Detection Antibody: Dilute the 100X concentrated Detection Antibody with Detection Antibody Diluent.
- 1X HRP Conjugate: Dilute the 100X concentrated HRP Conjugate with HRP Conjugate Diluent.

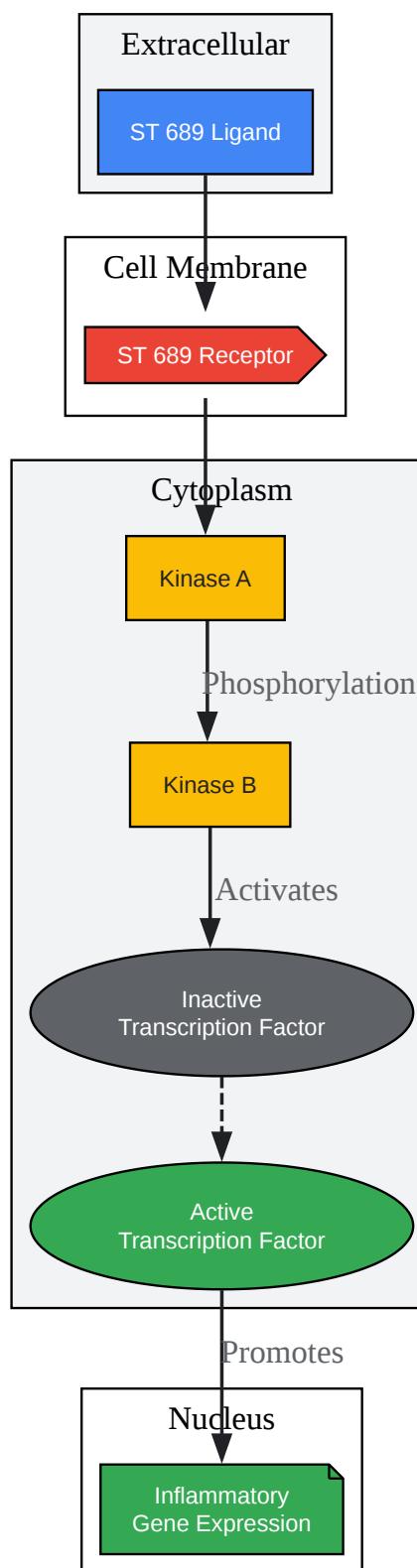
## Assay Procedure

- Prepare Reagents: Prepare all reagents, working standards, and samples as directed in the previous sections.

- Add Standards and Samples: Add 100  $\mu$ L of standard or sample to each well. Cover with the adhesive strip provided and incubate for 2 hours at 37°C.
- Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1X Wash Buffer (300  $\mu$ L) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add Detection Antibody: Add 100  $\mu$ L of the diluted 1X Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.
- Wash: Repeat the aspiration/wash as in step 3.
- Add HRP Conjugate: Add 100  $\mu$ L of the diluted 1X HRP Conjugate to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.
- Wash: Repeat the aspiration/wash as in step 3.
- Add Substrate: Add 90  $\mu$ L of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
- Stop Reaction: Add 50  $\mu$ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

## Visualizations

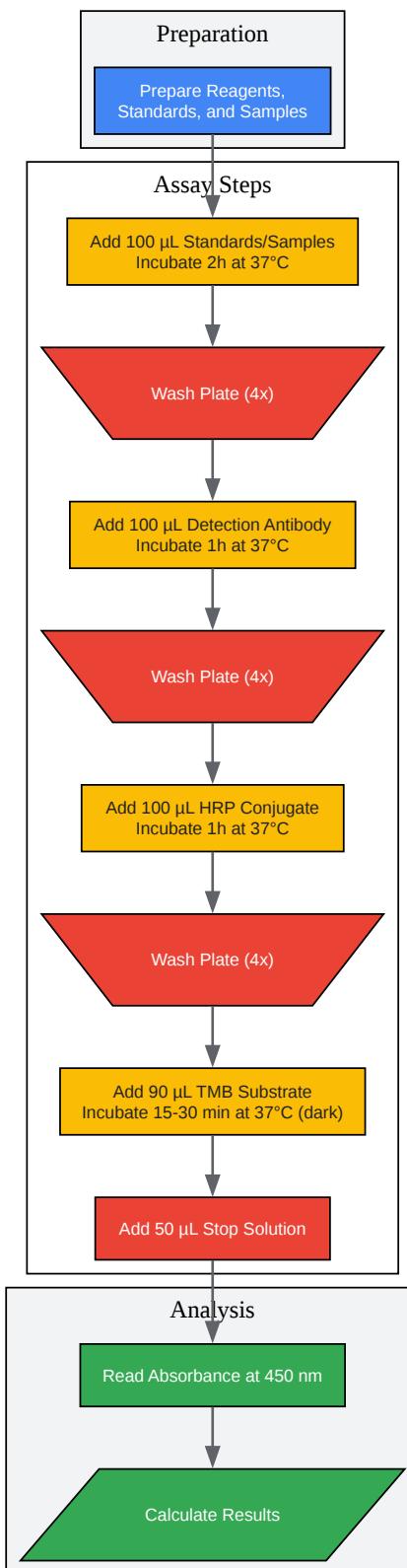
### Signaling Pathway



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Caption: Hypothetical **ST 689** signaling cascade.

# Experimental Workflow



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Caption: **ST 689** ELISA kit experimental workflow.

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## References

- 1. ELISA Protocol [protocols.io]
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